Sdz 90-215

Antifungal Golgi Mannosylation

SDZ 90‑215 (Cyclopeptolide 1) is the definitive small‑molecule probe for studying the essential Golgi GDP‑mannose/GMP antiporter Vrg4. Unlike Cyclosporin A, it is non‑immunosuppressive and specifically inhibits fungal cell‑wall mannosylation. It chemosensitizes multidrug‑resistant cells and synergizes with clinical antifungals such as micafungin, making it a cornerstone for antifungal drug discovery and resistance research. Resistance mutations map exclusively to the Vrg4 substrate‑binding pocket, confirming its unique target engagement. Available in high purity (≥98%) for reproducible results.

Molecular Formula C57H91N9O14
Molecular Weight 1126.4 g/mol
Cat. No. B15598346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz 90-215
Molecular FormulaC57H91N9O14
Molecular Weight1126.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48?/m0/s1
InChIKeyWRIUTPDMSISMSW-RVQHATKUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring SDZ 90-215: A Core Research Compound for Antifungal and Chemosensitization Studies


SDZ 90-215 (also known as Cyclopeptolide 1) is a cyclodepsipeptide natural product isolated from the fungal genus Septoria [1]. It is structurally characterized as a cyclic peptide constructed from Pip, MeVal, Val, MeAsp, MeIle, MeIle, Gly, MeVal, Tyr(Me) and D-Lac residues, with a molecular weight of 1126.38 g/mol (C57H91N9O14) [2]. This compound serves as a crucial tool in investigating fungal cell wall biosynthesis and multidrug resistance pathways [3].

Why Generic Substitution is Ineffective for SDZ 90-215: Differentiated Mechanism and Target Specificity


Generic substitution among cyclodepsipeptides is not scientifically valid due to fundamental differences in biological targets and functional outcomes. Unlike the broad-acting immunosuppressant Cyclosporin A (CsA), which targets calcineurin, SDZ 90-215 is non-immunosuppressive and specifically inhibits the Golgi GDP-mannose/GMP antiporter Vrg4, a critical enzyme for fungal cell wall mannosylation [1]. This distinct target engagement leads to a unique biological profile, including the ability to chemosensitize multidrug-resistant cells and synergize with other antifungals like micafungin, properties not shared by in-class compounds [2].

Quantitative Differentiation of SDZ 90-215: Evidence for Scientific Selection


SDZ 90-215's Unique Target Engagement: Inhibition of the Essential Golgi Protein Vrg4

SDZ 90-215 selectively inhibits Vrg4, the essential GDP-mannose/GMP antiporter in the Golgi complex. This is a unique mechanism not observed for the broad-spectrum immunosuppressant Cyclosporin A. The direct, on-target nature of this interaction is proven by the isolation of resistance mutations. When S. cerevisiae was subjected to chemical mutagenesis and plated on medium containing 2.5 µM SDZ 90-215, all sixty resistant isolates harbored specific amino acid substitution mutations (C29Y or A286T) exclusively within the substrate-binding pocket of the Vrg4 protein [1].

Antifungal Golgi Mannosylation

SDZ 90-215 Chemosensitization Potency vs. Cyclosporin A in Multidrug-Resistant Cells

Derivatives of the non-immunosuppressive SDZ 90-215 exhibit potent chemosensitization activity against P-glycoprotein (Pgp)-mediated multidrug resistance, a property that is superior to Cyclosporin A. The derivative SDZ 280-125 was evaluated alongside CsA for its ability to restore sensitivity to anticancer drugs (ACD) and enhance intracellular retention of anthracycline antibiotics in highly resistant cell lines [1].

Chemosensitization Multidrug Resistance P-glycoprotein

Synergistic Antifungal Activity of SDZ 90-215 with Micafungin

SDZ 90-215 demonstrates the ability to synergistically enhance the potency of the clinical antifungal micafungin. In vitro studies using the opportunistic pathogen Candida glabrata revealed that targeting the sphingosine biosynthesis pathway, a mechanism linked to micafungin resistance, with SDZ 90-215 significantly improved the drug's antifungal efficacy [1].

Antifungal Synergy Micafungin Candida glabrata

Optimal Research and Industrial Applications for SDZ 90-215


Chemical Probe for Studying Golgi-Dependent Mannosylation and Fungal Cell Wall Integrity

SDZ 90-215 is the definitive small-molecule probe for investigating the biological function of the essential Golgi GDP-mannose/GMP antiporter Vrg4. Researchers can use SDZ 90-215 to conditionally and rapidly inhibit this specific step in protein mannosylation, a process critical for fungal cell wall integrity and viability, as evidenced by the direct resistance mutations mapping exclusively to the Vrg4 substrate-binding pocket [1].

Lead Scaffold for Developing Non-Immunosuppressive Chemosensitizers to Overcome Multidrug Resistance

The SDZ 90-215 core structure serves as a privileged scaffold for medicinal chemistry programs aimed at reversing P-glycoprotein-mediated multidrug resistance in cancer. As demonstrated by the derivative SDZ 280-125, which is ~3-fold more potent than Cyclosporin A, this scaffold provides a superior starting point for developing chemosensitizers devoid of the immunosuppressive activity that limits the clinical use of cyclosporins in oncology [1].

Tool Compound for Investigating Antifungal Synergy and Resistance Mechanisms

SDZ 90-215 is an essential tool for academic and pharmaceutical research focused on antifungal drug discovery and resistance. Its ability to potentiate the activity of clinical antifungals like micafungin in vitro against resistant Candida species makes it a key compound for high-throughput synergy screens and for deciphering the genetic networks that govern innate and acquired antifungal resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdz 90-215

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.